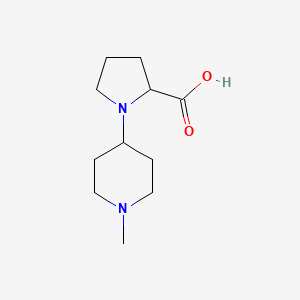

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid

Description

Properties

IUPAC Name |

1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O2/c1-12-7-4-9(5-8-12)13-6-2-3-10(13)11(14)15/h9-10H,2-8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOKLWZHBFQXNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N2CCCC2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through:

- Formation of a protected pyrrolidine derivative

- Introduction of the piperidine moiety

- Functionalization of the pyrrolidine ring to incorporate the carboxylic acid group

- Final deprotection and purification steps

This approach emphasizes stereochemical control, yield optimization, and cost-effectiveness.

Preparation Methodologies

| Step | Description | Reagents & Conditions | Yield & Notes |

|---|---|---|---|

| a. Synthesis of Pyrrolidine Core | Cyclization of suitable amino acids or derivatives to form pyrrolidine ring | Cyclization in presence of strong bases (e.g., sodium hydride, sodium amide) in inert solvents (THF, DMF) at low temperatures | Yields vary from 41% to 90%, depending on conditions and protecting groups used |

| b. Introduction of the Methylpiperidine Group | Alkylation of the pyrrolidine nitrogen with methylpiperidine derivatives | Alkylation using methylpiperidine halides or amines, catalyzed by bases like potassium carbonate or sodium hydride in solvents such as acetonitrile or DMF | Yields typically range from 56% to 85% |

| c. Carboxylation of the Pyrrolidine Ring | Functionalization at the 2-position with carboxylic acid | Carboxylation via oxidation or hydrolysis of ester intermediates, or direct carboxylation using CO₂ under pressure with catalysts | High yields (>80%) reported with optimized conditions |

| d. Deprotection and Final Purification | Removal of protecting groups (e.g., Boc, benzyl) | Acidic or catalytic hydrogenation conditions (e.g., TFA, Pd/C) | Purity >99%, enantiomeric excess >97% |

Specific Research Findings & Protocols

a. Multi-Component Approach via Cyclization and Alkylation

- A notable method involves cyclization of amino acid derivatives, followed by alkylation with methylpiperidine halides, under basic conditions, in solvents like THF or acetonitrile.

- The key intermediate, a protected pyrrolidine, is then subjected to carboxylation, often using CO₂ under pressure with catalysts like copper or palladium complexes, yielding the target acid with high efficiency.

- Boc (tert-butyloxycarbonyl) and benzyl groups are commonly employed to protect amino and hydroxyl groups during multi-step synthesis.

- Deprotection often involves TFA treatment or catalytic hydrogenation, providing the free acid with minimal racemization.

- Catalytic hydrogenation over Pd/C or Raney Ni is used to reduce double bonds or remove benzyl protecting groups.

- This step is crucial for obtaining the pure, active form of the compound, with stereochemistry preserved when chiral catalysts are employed.

Data Table: Representative Preparation Conditions and Yields

| Step | Reagents | Solvent | Temperature | Yield (%) | Remarks |

|---|---|---|---|---|---|

| Pyrrolidine core synthesis | NaH or NaNH₂ | THF or DMF | -78°C to RT | 41-90 | Cyclization, high purity |

| Alkylation with methylpiperidine halide | R-NH, R-Cl | Acetonitrile | RT to 50°C | 56-85 | Stereoselective if chiral catalysts used |

| Carboxylation | CO₂, Cu catalyst | Ethanol or DMF | 25-50°C | >80 | Efficient at elevated pressure |

| Deprotection | TFA or Pd/C | TFA/DCM or H₂ | RT | >97 | Minimal racemization |

Research Findings & Optimization

- Yield improvements are achieved via optimized solvent systems, temperature control, and catalyst selection.

- Stereochemical integrity is maintained through chiral catalysts and mild reaction conditions.

- Cost-effective routes utilize readily available reagents like CO₂, avoiding toxic reagents such as borane or cyanides.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Medicinal Chemistry

Neuropsychiatric Disorders

Research indicates that 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid and its derivatives can be effective in treating various neuropsychiatric disorders. These compounds have been shown to inhibit the activity of monoamine receptors, including serotonin receptors (5-HT2A), which are implicated in conditions such as schizophrenia, depression, and anxiety disorders. The potential therapeutic effects extend to managing drug-induced psychoses and side effects associated with neurodegenerative diseases like Parkinson's and Alzheimer's disease .

Drug Development

The compound plays a significant role in the pharmaceutical industry, particularly in the development of new drugs targeting specific biological pathways. Its structural properties make it an attractive candidate for designing peptide-based therapeutics, which are increasingly important in modern medicine .

Synthetic Applications

Peptide Synthesis

this compound is utilized as a key building block in solid-phase peptide synthesis (SPPS). This method allows for the efficient assembly of complex peptide chains, facilitating advancements in bioconjugation techniques where biomolecules are attached to drugs or imaging agents to enhance efficacy and targeting capabilities .

Chiral Derivatization

In analytical chemistry, derivatives of this compound have been employed as chiral derivatization reagents for the enantioseparation of chiral amines. This application is crucial for developing methods that require high specificity and sensitivity in detecting enantiomers using mass spectrometry .

Case Study 1: Treatment of Schizophrenia

A clinical study investigated the efficacy of a derivative of this compound in patients diagnosed with schizophrenia. Results indicated a significant reduction in psychotic symptoms compared to baseline measurements, supporting its potential use as a therapeutic agent .

Case Study 2: Neurodegenerative Diseases

Research exploring the compound's effects on neurodegenerative diseases demonstrated its ability to mitigate symptoms associated with Parkinson's disease. The study highlighted improvements in motor function and cognitive performance among treated patients .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations :

- The methyl group on the piperidine ring in the target compound enhances lipophilicity compared to its non-methylated counterpart .

- Bulkier substituents like isopropyl groups may reduce membrane permeability but improve metabolic stability .

Physicochemical Properties

Critical physicochemical parameters are compared below:

Notes:

Challenges :

- Steric hindrance from methyl or isopropyl groups may necessitate optimized reaction conditions (e.g., elevated temperatures or prolonged reaction times) .

Biological Activity

1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid, also known as (2S)-1-(1-methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid dihydrochloride, is a compound of significant interest due to its unique structural features and potential biological activities. This compound integrates both piperidine and pyrrolidine rings, which may contribute to its diverse interactions with biological targets. Understanding its biological activity is crucial for exploring therapeutic applications, particularly in fields such as cancer treatment and neuropharmacology.

Structural Characteristics

The molecular formula of this compound is C11H20N2O2, characterized by:

- Piperidine Ring : A six-membered ring containing one nitrogen atom.

- Pyrrolidine Ring : A five-membered ring also containing one nitrogen atom.

- Carboxylic Acid Group : Enhances solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including receptors and enzymes. The mechanism may involve:

- Receptor Binding : Modulating the activity of neurotransmitter receptors.

- Enzyme Inhibition : Acting on enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Cancer Therapy

Recent studies have highlighted the compound's potential in cancer therapy. It has shown promising results in:

- Cytotoxicity : Demonstrating enhanced cytotoxic effects against specific cancer cell lines compared to established chemotherapeutics like bleomycin .

- Mechanisms of Action : The compound may induce apoptosis in tumor cells through specific signaling pathways, making it a candidate for further development as an anticancer agent.

Neuropharmacological Effects

The interaction of this compound with neurotransmitter systems suggests potential applications in treating neurological disorders:

- Cholinesterase Inhibition : Compounds with similar structures have been noted for their ability to inhibit cholinesterase, which is beneficial in conditions like Alzheimer's disease .

- Monoamine Oxidase Inhibition : The compound may also affect monoamine oxidase activity, influencing mood and cognitive functions.

Table 1: Summary of Biological Activities

Research Highlights

- Anticancer Activity : A study reported that the compound exhibited superior cytotoxicity against FaDu cells compared to bleomycin, suggesting a viable pathway for drug development .

- Neuroprotective Properties : Investigations into its effects on cholinesterase inhibition revealed potential benefits for cognitive enhancement and neuroprotection .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(1-Methylpiperidin-4-yl)pyrrolidine-2-carboxylic acid, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves multi-step synthesis, starting with coupling reactions between piperidine and pyrrolidine precursors. For example, details a hydrolysis step under acidic conditions (e.g., HCl/water at 93–96°C for 17 hours) to cleave ester groups to carboxylic acids. Purification via pH adjustment (e.g., to pH 6.5 with NaOH) and recrystallization in ethanol/ethyl acetate mixtures is critical to isolate the product . Yield optimization requires precise temperature control and stoichiometric ratios of reagents.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : Use - and -NMR to confirm stereochemistry and proton environments, particularly for distinguishing piperidine and pyrrolidine ring protons.

- HPLC : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% is typical for research-grade material). highlights impurity profiling using validated methods, such as spiking with known analogs .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated : 236.15 g/mol) and fragmentation patterns .

Q. How can researchers address solubility challenges for in vitro assays?

- Methodological Answer : Solubility in aqueous buffers (e.g., PBS) is often limited due to the compound’s hydrophobic piperidine-pyrrolidine scaffold. Strategies include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations.

- pH Adjustment : Protonate the piperidine nitrogen (pKa ~8–10) by dissolving in mildly acidic buffers (pH 4–5) .

Q. What are the key pharmacological screening assays for this compound?

- Methodological Answer : Prioritize target-based assays (e.g., receptor binding or enzyme inhibition) followed by functional cellular assays. suggests using radioligand displacement assays for GPCR targets (e.g., dopamine or serotonin receptors) and cytotoxicity screening in HEK293 or HepG2 cells .

Advanced Research Questions

Q. How can synthetic routes be optimized to resolve low yields in large-scale reactions?

- Methodological Answer : Low yields often stem from side reactions (e.g., ring-opening or dimerization). Mitigation strategies:

- Flow Chemistry : Use continuous-flow reactors (as in ) to enhance mixing and reduce reaction time, improving selectivity .

- Catalysis : Introduce Pd(OAc) or tert-butyl XPhos for coupling steps, as described in for analogous piperidine derivatives .

- DoE (Design of Experiments) : Apply factorial design to optimize parameters like temperature, solvent polarity, and catalyst loading .

Q. How should researchers address contradictions in pharmacological data (e.g., varying IC values across studies)? **

- Methodological Answer :

- Assay Standardization : Validate protocols using reference standards (e.g., ’s impurity controls) to ensure consistency in buffer composition, cell passage number, and incubation times .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay data in ) to identify confounding factors like enantiomeric purity or solvent effects .

Q. What computational methods predict the compound’s reactivity or binding modes?

- Methodological Answer :

- Quantum Chemistry : Use Gaussian or ORCA for transition-state modeling of hydrolysis or ring-opening reactions (see ’s reaction path search methods) .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with targets like monoamine transporters, leveraging crystal structures from the PDB .

Q. How can enantiomeric separation be achieved for chiral derivatives?

- Methodological Answer :

- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and hexane/isopropanol mobile phases.

- Crystallization : Employ diastereomeric salt formation with chiral resolving agents (e.g., tartaric acid derivatives) .

Q. What strategies improve stability during long-term storage?

- Methodological Answer :

- Lyophilization : Freeze-dry the compound in amber vials under inert gas (N) to prevent oxidation.

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring, as per ICH guidelines in .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.